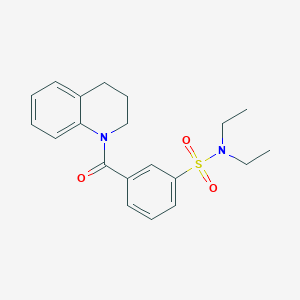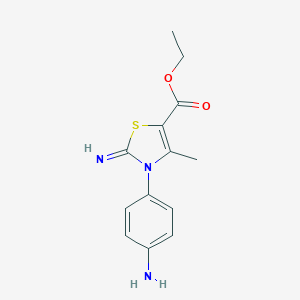![molecular formula C20H22Cl2N2OS B262455 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol, also known as clozapine, is a psychoactive medication that is used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and his team at the French company Rhône-Poulenc. Since its introduction into clinical practice in the 1970s, clozapine has been shown to be effective in treating a range of psychiatric disorders, including treatment-resistant schizophrenia.
作用机制
Clozapine works by blocking the dopamine D4 and serotonin 5-HT2A receptors in the brain. This action reduces the activity of the mesolimbic dopamine pathway, which is believed to be overactive in schizophrenia. Clozapine also has an affinity for other receptors, including the histamine H1, muscarinic M1, and alpha-adrenergic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Clozapine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of GABA in the prefrontal cortex, which may contribute to its therapeutic effects. Clozapine also increases the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Clozapine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating schizophrenia and other psychiatric disorders. However, 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol also has limitations for use in lab experiments. It has a narrow therapeutic window and can cause serious side effects, such as agranulocytosis, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol. One area of research is the development of new antipsychotic drugs that have a similar mechanism of action to this compound but with fewer side effects. Another area of research is the use of this compound in combination with other drugs to improve its efficacy and reduce side effects. Finally, there is a need for more research on the long-term effects of this compound on brain function and behavior.
合成方法
Clozapine is synthesized from 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine, which is reacted with sodium hydride and 2-chloroethanol to yield 2-[4-(8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)-1-hydroxyethyl]piperazine. This compound is then treated with thionyl chloride to yield 2-[4-(8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)-1-chloroethyl]piperazine, which is finally reacted with 2,3-dichloro-1,4-thiazine to yield 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol.
科学研究应用
Clozapine has been extensively studied for its efficacy in treating schizophrenia and other psychiatric disorders. It has been shown to be effective in treating treatment-resistant schizophrenia, reducing symptoms such as delusions, hallucinations, and disorganized thinking. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and major depressive disorder.
属性
分子式 |
C20H22Cl2N2OS |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
2-[4-(2,3-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H22Cl2N2OS/c21-16-11-14-12-18(24-7-5-23(6-8-24)9-10-25)15-3-1-2-4-19(15)26-20(14)13-17(16)22/h1-4,11,13,18,25H,5-10,12H2 |
InChI 键 |
AZKNQSXHNRVDMX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)Cl)Cl |
规范 SMILES |
C1CN(CCN1CCO)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)



![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)
